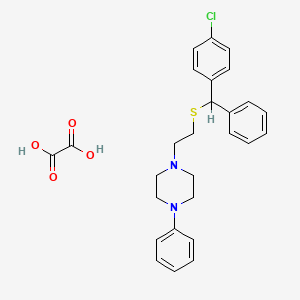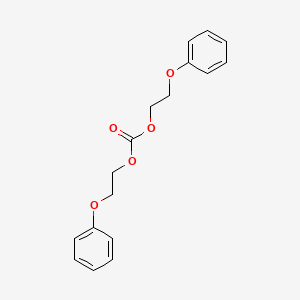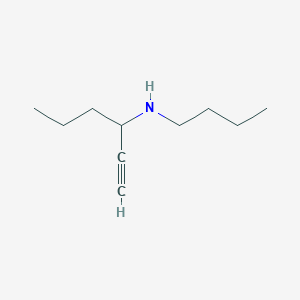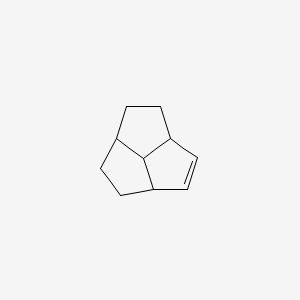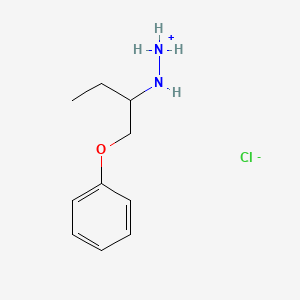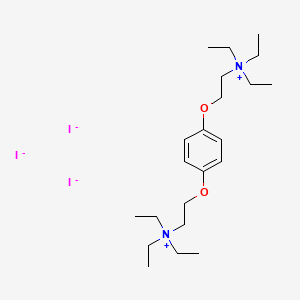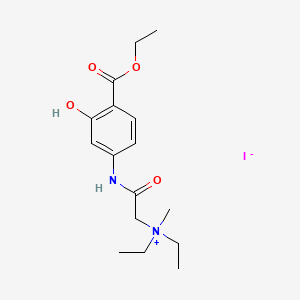
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is a compound that combines the properties of a quaternary ammonium ion and a chlorophenoxy herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-hydroxypropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2,4,5-trichlorophenoxy)propanoic acid+1-hydroxypropan-2-ylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a herbicide.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts by disrupting the growth and development of plants. It interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The molecular targets include enzymes and receptors involved in plant growth regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another chlorophenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar chemical structure and herbicidal activity.
Glyphosate: A widely used herbicide with a different mechanism of action but similar applications.
Uniqueness
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is unique due to its combination of a quaternary ammonium ion and a chlorophenoxy herbicide. This dual functionality may provide enhanced activity and specificity compared to other similar compounds.
Properties
CAS No. |
53404-13-0 |
|---|---|
Molecular Formula |
C12H16Cl3NO4 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C3H9NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3(4)2-5/h2-4H,1H3,(H,13,14);3,5H,2,4H2,1H3 |
InChI Key |
VHWQUDILEMEHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)[NH3+].CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


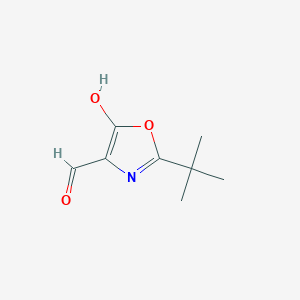
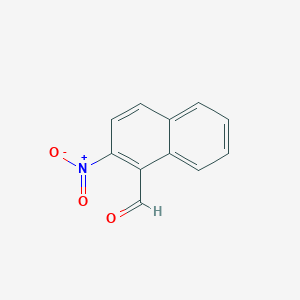



![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
